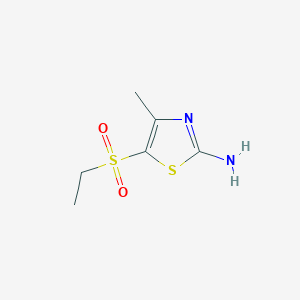

5-(Ethylsulfonyl)-4-methylthiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govwisdomlib.orgglobalresearchonline.net Its aromatic nature allows for a variety of chemical reactions, making it a versatile scaffold for building complex molecules. nih.gov Thiazole is found in numerous natural products, most notably thiamine (B1217682) (Vitamin B1), and is a core component of many synthetic drugs. eurekaselect.com

The utility of the thiazole nucleus is demonstrated by its presence in a wide array of therapeutic agents, including antimicrobial, antiretroviral, antifungal, and anticancer drugs. nih.goveurekaselect.com Its derivatives have been investigated for a vast spectrum of pharmacological activities, such as:

Anticancer nih.govwisdomlib.org

Antibacterial wisdomlib.org

Antimalarial wisdomlib.org

Antiviral wisdomlib.org

Antioxidant wisdomlib.org

Anti-inflammatory globalresearchonline.net

The ability of the thiazole ring's heteroatoms to engage in hydrogen bonding and other non-covalent interactions is crucial to its biological activity, allowing thiazole-containing molecules to bind effectively to various biological targets like enzymes and receptors. nih.gov This versatility has made the thiazole heterocycle a subject of continuous research for developing new therapeutic agents with improved potency and better pharmacokinetic profiles. bohrium.com

The 2-Aminothiazole (B372263) Scaffold as a Privileged Structure in Drug Discovery

Within the broader family of thiazole derivatives, the 2-aminothiazole scaffold is recognized as a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets, thus being a fruitful starting point for drug discovery. researchgate.netresearchgate.net The 2-aminothiazole core is a key component in numerous clinically approved drugs. researchgate.net

The exocyclic amino group at the 2-position of the thiazole ring serves as a versatile functional handle, allowing for the attachment of various substituents to modulate the molecule's biological activity, selectivity, and physicochemical properties. researchgate.netresearchgate.net This structural feature has been exploited to develop a multitude of compounds with diverse therapeutic applications, including potent and selective inhibitors for a wide range of human cancerous cell lines. dntb.gov.uamdpi.com

The broad spectrum of activities associated with the 2-aminothiazole scaffold is extensive, with research demonstrating its potential as:

Anticancer agents researchgate.netmdpi.com

Antimicrobial agents mdpi.com

Anti-inflammatory agents mdpi.com

Antioxidant agents mdpi.com

Anticonvulsants scholarsresearchlibrary.com

Antidiabetics scholarsresearchlibrary.com

The consistent appearance of this scaffold in successful drug candidates underscores its importance and validates its status as a privileged core in the design of new pharmaceuticals. dntb.gov.uascholarsresearchlibrary.com

Role of the Sulfonyl Moiety in Pharmaceutical Agent Design and Activity Modulation

The sulfonyl group (-SO2-) is a critical functional group in drug design, valued for its unique physicochemical properties and its ability to enhance the therapeutic profile of a molecule. nih.govresearchgate.net As a key component of sulfonamides and sulfones, this moiety is present in a substantial number of therapeutic drugs. nih.govtandfonline.com

The sulfonyl group contributes to a molecule's activity and druglikeness in several ways:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, which can lead to enhanced binding affinity with biological targets such as proteins and enzymes. nih.govresearchgate.net

Metabolic Stability: The sulfonyl group is structurally stable and generally resistant to metabolic breakdown. Introducing this moiety can block metabolically weak spots in a drug molecule, thereby increasing its stability and prolonging its duration of action. researchgate.net

Modulation of Physicochemical Properties: Being a polar group, the introduction of a sulfonyl moiety can increase the polarity and solubility of a compound. researchgate.net This can improve pharmacokinetic properties and bioavailability. researchgate.net

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxyl groups, allowing chemists to fine-tune a molecule's properties while maintaining or improving its biological activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2S2 |

|---|---|

Molecular Weight |

206.3 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2O2S2/c1-3-12(9,10)5-4(2)8-6(7)11-5/h3H2,1-2H3,(H2,7,8) |

InChI Key |

ZUQXQHPDFJGHIA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylsulfonyl 4 Methylthiazol 2 Amine and Analogues

Retrosynthetic Analysis and Key Precursors for 5-(Ethylsulfonyl)-4-methylthiazol-2-amine

Retrosynthetic analysis of this compound involves deconstructing the molecule into simpler, more readily available starting materials. The primary disconnection strategy targets the bonds formed during the synthesis, providing a logical pathway to its key precursors.

The ethylsulfonyl group is a key functional group, and its formation is a critical step. Sulfones are most commonly prepared by the oxidation of the corresponding thioether. Therefore, a primary retrosynthetic disconnection involves the oxidation of the sulfur atom, identifying 5-(ethylthio)-4-methylthiazol-2-amine as a late-stage intermediate or key precursor.

The next disconnection breaks down the 2-aminothiazole (B372263) ring itself. The most classical and direct approach for this heterocycle is the Hantzsch thiazole (B1198619) synthesis. This disconnection breaks the C4-C5 and the two C-N bonds of the ring, leading to three fundamental building blocks:

Thiourea (B124793) : This provides the N-C-N fragment containing the 2-amino group.

An α-halocarbonyl compound : This provides the C4 and C5 atoms and the attached substituents.

Applying this to the precursor, 5-(ethylthio)-4-methylthiazol-2-amine, the required α-halocarbonyl precursor would be 3-chloro-4-(ethylthio)pentan-2-one or its bromo-analogue. This precursor contains the necessary carbon backbone, the methyl group at the future C4 position, and the ethylthio group at the future C5 position.

An alternative disconnection strategy considers the introduction of the ethylthio group after the formation of the thiazole ring. This would involve a precursor such as a 5-halo-4-methylthiazol-2-amine , which could then react with an ethylthiolate source. This pathway, however, relies on the selective halogenation of the 4-methylthiazol-2-amine at the C5 position, which is a common site for electrophilic substitution on the thiazole ring. pharmaguideline.com

Therefore, the key precursors identified through this analysis are:

Thiourea

An α-haloketone such as 3-chloro-4-(ethylthio)pentan-2-one

Alternatively, 5-(ethylthio)-4-methylthiazol-2-amine for the final oxidation step.

Classical and Modern Synthetic Routes to 2-Aminothiazole Derivatives

The synthesis of the 2-aminothiazole core is a well-established area of heterocyclic chemistry, with both classical and modern methods offering pathways to a diverse range of derivatives.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most widely used and versatile methods for constructing the 2-aminothiazole ring. derpharmachemica.comtandfonline.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide, or in the case of 2-aminothiazoles, with thiourea. nih.govresearchgate.net

The general mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. researchgate.net

For the synthesis of the 4-methyl-2-aminothiazole scaffold, the reaction would utilize thiourea and an α-haloketone like 3-chloropentan-2-one. orgsyn.org Modern adaptations of the Hantzsch synthesis often focus on improving efficiency, yield, and environmental friendliness. These include:

One-pot syntheses : These methods generate the α-haloketone in situ from a ketone using a halogen source like N-bromosuccinimide (NBS) or iodine, followed by the addition of thiourea without isolating the intermediate. rsc.org This simplifies the procedure and avoids handling lachrymatory α-haloketones. researchgate.net

Catalysis : Various catalysts, including silica-supported tungstosilicic acid and iron-iodine systems, have been employed to improve reaction rates and yields. researchgate.netresearchgate.net

Green Chemistry Approaches : The use of water as a solvent, often in the presence of phase-transfer catalysts like β-cyclodextrin, and solvent-free conditions under microwave irradiation represent efforts to make the synthesis more environmentally benign. organic-chemistry.orgnih.gov

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch | α-haloketone, Thiourea | Reflux in ethanol | Well-established, versatile | nih.govorgsyn.org |

| One-Pot (in situ halogenation) | Ketone, Halogen Source (e.g., I₂, NBS), Thiourea | Catalyst (e.g., FeCl₃), various solvents | Avoids isolation of lachrymatory intermediates | rsc.orgresearchgate.net |

| Microwave-Assisted | α-haloketone, Thiourea | Ethanol, Microwave irradiation | Shorter reaction times, often higher yields | nih.gov |

| Aqueous Synthesis | α-haloketone, Thiourea | Water, β-cyclodextrin, 50°C | Environmentally friendly solvent | organic-chemistry.org |

Alternative Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is dominant, several other methods have been developed for the formation of the 2-aminothiazole ring, offering alternative pathways that may be advantageous for specific substrates.

From Vinyl Azides : Palladium(II) acetate (B1210297) can catalyze a reaction between vinyl azides and potassium thiocyanate (B1210189) to selectively produce 4-substituted 2-aminothiazoles. organic-chemistry.org This method provides a different set of starting materials and reaction conditions.

Cook-Heilbron Synthesis : This approach involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazole derivatives. pharmaguideline.com While typically yielding 5-amino isomers, modifications can provide access to other substitution patterns.

From α-Diazoketones : Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thiourea to afford 2-aminothiazole derivatives. organic-chemistry.org This metal-free approach offers mild reaction conditions.

From N-Substituted α-Amino Acids : A metal-free, one-pot synthesis of 2,5-disubstituted thiazoles has been developed using N-substituted α-amino acids, thionyl chloride (SOCl₂), and a base. In this method, SOCl₂ acts as both an activating agent and the source of the sulfur atom for the thiazole ring. nih.gov

These alternative strategies broaden the scope of accessible 2-aminothiazole analogues by utilizing different precursors and reaction mechanisms compared to the classical Hantzsch approach.

Introduction of the Ethylsulfonyl Group at the C5 Position

The introduction of the ethylsulfonyl moiety is a pivotal step in the synthesis of the target compound. This can be achieved either by building the sulfone from a pre-installed thioether group or by attempting a direct sulfonylation reaction on the thiazole ring.

Oxidative Approaches to Sulfones from Thioethers

The oxidation of a thioether to a sulfone is a reliable and high-yielding transformation in organic synthesis. beilstein-journals.org This is the most common and practical route to install the ethylsulfonyl group on the thiazole ring. The synthesis begins with a 5-(ethylthio)thiazole precursor, which is then subjected to an oxidizing agent.

The oxidation proceeds in two stages: first from the thioether to a sulfoxide (B87167), and then from the sulfoxide to the sulfone. By carefully controlling the reaction conditions and the stoichiometry of the oxidant, it is sometimes possible to isolate the intermediate sulfoxide. However, for the synthesis of the target sulfone, an excess of the oxidizing agent is typically used.

Commonly used oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂) : Often used in acetic acid or formic acid, H₂O₂ is an inexpensive and environmentally friendly ("green") oxidant. beilstein-journals.orggoogle.com The reaction temperature can be adjusted to control the extent of oxidation; lower temperatures may favor the sulfoxide, while higher temperatures and excess H₂O₂ drive the reaction to the sulfone. beilstein-journals.org

meta-Chloroperoxybenzoic Acid (m-CPBA) : A highly effective and common laboratory oxidant for converting thioethers to sulfones. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

Oxone® : This potassium peroxymonosulfate (B1194676) salt is a versatile and stable oxidizing agent that works well for thioether oxidations. nih.gov

Other Reagents : Other oxidants such as potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄) can also be employed, though they may be less selective with other functional groups present in the molecule. reddit.com

The thioether is significantly more susceptible to oxidation than the thiazole ring or the amine group, allowing for a high degree of chemoselectivity in this reaction. reddit.com

| Oxidizing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Formic Acid | Inexpensive, environmentally friendly, can be selective for sulfoxide or sulfone | beilstein-journals.orggoogle.com |

| m-CPBA | Dichloromethane (DCM), Chloroform | Highly effective, common laboratory reagent | wikipedia.org |

| Oxone® (KHSO₅) | Methanol/Water | Stable solid, effective for full oxidation to sulfone | nih.gov |

| Sodium Periodate (NaIO₄) | Methanol | Can be selective for sulfoxide formation | reddit.com |

Direct Sulfonylation Reactions

Directly introducing an ethylsulfonyl group onto a preformed 4-methyl-2-aminothiazole ring is a more challenging alternative. Electrophilic substitution reactions on the thiazole ring, such as halogenation or sulfonation, preferentially occur at the C5 position, as it is the most electron-rich carbon. pharmaguideline.com

However, direct electrophilic sulfonylation with an alkylsulfonyl chloride (e.g., ethanesulfonyl chloride) under Friedel-Crafts-type conditions is not a standard or high-yielding reaction for electron-rich heterocycles like thiazole, and can be complicated by side reactions at the ring nitrogen or the exocyclic amino group.

A more plausible, though multi-step, "direct" approach could involve:

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) at the C5 position using fuming sulfuric acid.

Conversion to Sulfonyl Chloride : Transforming the sulfonic acid into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride.

Reaction with an Ethyl Nucleophile : Reacting the sulfonyl chloride with an ethylating agent, such as a Grignard reagent (e.g., ethylmagnesium bromide), although this step can be low-yielding.

Alternatively, modern cross-coupling methods could be envisioned, starting with 5-bromo-4-methylthiazol-2-amine and coupling it with a source of the ethylsulfonyl group, such as sodium ethanesulfinate, under palladium or copper catalysis. While synthetically viable, the oxidative approach from the corresponding thioether is generally more straightforward and efficient for this specific target molecule. Recent research has also highlighted the use of sulfone groups on heterocyclic scaffolds as versatile reactive tags, which can be displaced by various nucleophiles, underscoring their stability and the robustness of the methods used to install them. nih.govrsc.org

Advanced Synthetic Strategies for Diversification and Library Generation

The generation of chemical libraries based on the this compound scaffold relies on advanced synthetic strategies that allow for rapid diversification. These approaches are crucial for exploring the structure-activity relationships of this class of compounds. Key strategies include the use of multi-component reactions to build the thiazole core with inherent diversity and the subsequent functionalization of the heterocyclic ring at its various positions.

Multi-component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous for generating molecular diversity due to their operational simplicity, high atom economy, and the ability to construct complex molecules in a single step. scispace.com

The Hantzsch thiazole synthesis, first reported in 1887, is a foundational method involving the condensation of an α-haloketone and a thiourea or thioamide. scispace.com While traditionally a two-component reaction, modern variations and other novel MCRs have expanded the toolkit for synthesizing diverse thiazole libraries.

Modern MCRs offer streamlined access to diversely substituted thiazoles. For instance, a three-component reaction employing primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can produce a variety of thiazole derivatives under solvent-free conditions. iau.ir Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides, which has been successfully used to generate thiazoles in good to excellent yields. benthamdirect.com These methods allow for the introduction of various substituents by simply changing the starting components, making them ideal for library generation. A green and efficient MCR for synthesizing novel pyrazole-linked thiazoles involves the one-pot reaction of an aryl glyoxal, aryl thioamide, and pyrazolones. acs.org

Table 1: Examples of Multi-component Reactions for Thiazole Synthesis

| Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone | Thiourea/Thioamide | - | Refluxing alcohol | 2-Amino/Substituted Thiazoles scispace.com |

| Imidazole-accelerated MCR | Primary Amine | Dialkyl Acetylenedicarboxylate | Isothiocyanate | N-methyl imidazole, solvent-free | Substituted Thiazoles iau.ir |

| KF/Clinoptilolite-catalyzed MCR | Aldehyde | Benzoylisothiocyanate | Alkyl Bromide | KF/Clinoptilolite NPs, water, 100°C | Substituted Thiazoles benthamdirect.com |

Functionalization at Thiazole Ring Positions (C2, C4, C5)

Post-synthetic modification of the thiazole ring is a powerful strategy for fine-tuning molecular properties and generating analogues. The reactivity of the thiazole ring positions varies, with the C2 position being the most susceptible to deprotonation and subsequent functionalization, followed by the C5 and C4 positions. researchgate.net

Functionalization at C2: The C2 position of the thiazole ring is particularly reactive. Direct C-H activation and arylation at this position can be achieved using transition metal catalysts like palladium and copper. researchgate.net For 2-aminothiazoles, the amino group itself is a primary site for functionalization. It can undergo reactions such as N-sulfonylation or acylation to introduce a wide range of substituents. nih.govnih.gov Another method involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles to functionalize the C2 position. acs.org

Functionalization at C4: The substituent at the C4 position, such as the methyl group in the target compound, is typically introduced during the ring-forming reaction. For example, in the Hantzsch synthesis, the use of chloroacetone (B47974) directly installs the 4-methyl group. orgsyn.org While post-synthetic functionalization at C4 is challenging due to lower reactivity, specific C-H activation protocols can be employed. Sequential Pd-catalyzed C-H alkenylation has been shown to functionalize the C4 position after initial functionalization at other sites. rsc.org

Functionalization at C5: The C5 position is also amenable to functionalization. Electrophilic substitution reactions can occur at this site, particularly if the ring is activated by electron-donating groups. More advanced methods include palladium-catalyzed regioselective C–H alkenylation, which provides a versatile approach to introduce diverse groups at the C5 position. rsc.org The synthesis of intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate provides a synthetic handle at the C5 position, allowing for a variety of subsequent chemical transformations. google.com

Table 2: Selected Methods for Thiazole Ring Functionalization

| Position | Reaction Type | Reagents/Catalyst | Description |

|---|---|---|---|

| C2 | C-H Arylation | Pd/Cu catalyst, Aryl halides | Direct coupling of an aryl group to the C2 position. researchgate.net |

| C2 | Nucleophilic Substitution | Triphenylphosphine, then O- or N-nucleophiles | Formation of a phosphonium (B103445) salt intermediate followed by reaction with nucleophiles. acs.org |

| C2 (Amino Group) | N-Sulfonylation | Sulfonyl chloride, Sodium acetate | Addition of a sulfonyl group to the exocyclic amino group. nih.gov |

| C4 | C-H Alkenylation | Pd-catalyst | Programmed, sequential functionalization of the thiazole ring. rsc.org |

| C5 | C-H Alkenylation | Pd-catalyst | Regioselective introduction of alkenyl groups. rsc.org |

Spectroscopic and Analytical Characterization Techniques for Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 5-(Ethylsulfonyl)-4-methylthiazol-2-amine molecule. The expected signals would correspond to the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the amine group (a broad singlet). The chemical shifts (δ) of these signals would be influenced by their neighboring functional groups.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | -SO₂-CH₂ -CH₃ |

| Data not available | Data not available | Data not available | -SO₂-CH₂-CH₃ |

| Data not available | Data not available | Data not available | 4-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom, including those in the thiazole (B1198619) ring, the methyl group, and the ethylsulfonyl group.

Table 2: Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C2 (Thiazole) |

| Data not available | C4 (Thiazole) |

| Data not available | C5 (Thiazole) |

| Data not available | 4-C H₃ |

| Data not available | -SO₂-C H₂-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. An HRMS analysis of this compound would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which could be used to confirm its chemical formula, C₆H₁₀N₂O₂S₂.

Table 3: Expected HRMS Data for this compound

| Molecular Formula | Calculated Mass | Observed Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the alkyl groups, the S=O stretches of the sulfonyl group, and the C=N and C-S vibrations of the thiazole ring.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | N-H stretch (Amine) |

| Data not available | C-H stretch (Alkyl) |

| Data not available | S=O stretch (Sulfonyl) |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages should closely match the theoretical values calculated from the molecular formula (C₆H₁₀N₂O₂S₂) to verify the purity and composition of the sample.

Table 5: Expected Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

Table of Compound Names

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 5 Ethylsulfonyl 4 Methylthiazol 2 Amine Derivatives

Systematic Exploration of Substituent Effects on the Thiazole (B1198619) Core

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. globalresearchonline.net Modifications at the C2, C4, and C5 positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties by influencing its size, shape, electronics, and lipophilicity.

The sulfonyl moiety at the C5 position is a key feature of the molecule. The sulfur atom in a sulfonyl group is in a high oxidation state, and the oxygen atoms are strong hydrogen bond acceptors, capable of forming crucial interactions with biological targets. ontosight.ai Research on related 2-aminomethylene-5-sulfonyl thiazole inhibitors of lysyl oxidase-like 2 (LOXL2) has provided significant insights into the role of the C5-sulfonyl group. acs.org

In these studies, it was determined that a 5-sulfonyl thiazole core is essential for retaining activity. acs.org SAR exploration revealed that an aryl sulfonyl group at C5 is generally preferred over alkyl or cycloalkyl groups for maximizing potency. acs.org While the specific compound has an ethylsulfonyl group (an alkyl sulfonyl), this highlights the C5 position as a critical determinant of activity. The nature of the substituent attached to the sulfonyl group modulates the electronic distribution and steric profile of the molecule, directly impacting its binding affinity.

| Compound Analogue | C5-Sulfonyl Substituent | Relative Activity (Example Target: LOXL2) |

|---|---|---|

| Analogue 1 | Aryl (e.g., Naphthalene) | High |

| Analogue 2 | Alkyl (e.g., Ethyl) | Moderate |

| Analogue 3 | Cycloalkyl | Moderate to Low |

Table based on SAR trends observed in related 5-sulfonyl thiazole inhibitors. acs.org

Extensive research has been conducted on modifying this position in various 2-aminothiazole (B372263) series. Common modulations include:

Acylation to form amides: Converting the amino group to an amide can introduce new vectors for interaction and alter the compound's electronic profile. This is a common strategy to explore SAR. nih.govresearchgate.net

Conversion to ureas and thioureas: These modifications introduce additional hydrogen bonding capacity and have been successfully employed in the development of kinase inhibitors. nih.gov

Alkylation: Adding alkyl groups can probe for hydrophobic pockets near the 2-position. However, bulky substituents on the amine are often not favorable for activity. nih.govnih.gov

The amino group's ability to participate in hydrogen bonding is often critical for bioactivity, and its modification is a primary strategy in lead optimization campaigns involving the 2-aminothiazole scaffold. nih.gov

Conformational Analysis and Stereochemical Implications for Bioactivity

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For a molecule like 5-(ethylsulfonyl)-4-methylthiazol-2-amine, several key rotational bonds determine its preferred three-dimensional shape. These include the bond between the thiazole C5 and the sulfonyl sulfur, and the bonds within the ethyl group. The preferred conformation is the one that minimizes steric hindrance and unfavorable electronic interactions.

Stereochemistry can also play a crucial role, particularly if chiral centers are introduced into derivatives. In some series of thiazole inhibitors, the S-isomer has been found to be significantly more potent than the R-isomer, demonstrating that the target protein has a specific stereochemical preference for binding. nih.gov While this compound itself is achiral, modifications could introduce chirality, making the stereochemical implications highly relevant for future drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthesis. excli.de

For a series of this compound derivatives, a QSAR model would be built using a dataset of synthesized analogues with experimentally determined biological activities. The model would use calculated molecular descriptors, which are numerical representations of the compounds' physicochemical properties.

Key descriptors for this scaffold would likely include:

Electronic Descriptors: Charges on the sulfonyl oxygens and the amino nitrogen, dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size of substituents.

Hydrophobicity Descriptors: LogP, representing the compound's partitioning between oil and water.

In a study on related 2-aminomethylene-5-sulfonyl thiazole inhibitors, a predictive 3D-QSAR model was successfully developed. acs.org Such a model for this compound derivatives could provide valuable predictive insights, helping to rationalize the observed SAR and guide the design of more potent analogues.

Ligand-Protein Interaction Analysis to Elucidate SAR

To fully understand SAR, it is essential to analyze the interactions between the ligand and its protein target at an atomic level. This is typically achieved through techniques like X-ray crystallography or computational methods such as molecular docking.

For this compound, the key functional groups would be expected to form specific types of interactions:

2-Amino Group: Acts as a strong hydrogen bond donor and can also accept a hydrogen bond, often forming a critical "hinge-binding" interaction in kinases.

Thiazole Ring: The nitrogen atom can act as a hydrogen bond acceptor. The ring itself can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Ethylsulfonyl Group: The two oxygen atoms are potent hydrogen bond acceptors. The ethyl group can engage in hydrophobic or van der Waals interactions.

By visualizing the binding mode of this scaffold within a target's active site, researchers can rationalize why certain modifications increase activity while others decrease it. For example, molecular docking could reveal an unoccupied hydrophobic pocket adjacent to the C4-methyl group, suggesting that larger substituents at this position might enhance binding affinity. This detailed interaction analysis is the ultimate tool for elucidating and exploiting SAR.

Addressing Discrepancies in

The structure-activity relationship (SAR) of this compound derivatives, while foundational in guiding the development of new chemical entities, is not always linear or predictable. Researchers have encountered instances where logical structural modifications, expected to enhance biological activity, have led to either diminished effects or only modest improvements. These findings highlight the intricate and sometimes counterintuitive nature of molecular interactions driving the biological activity of this class of compounds.

One notable area of nuanced SAR revolves around the substitution pattern on the thiazole core itself. In studies of related aminomethylene-5-sulfonylthiazole inhibitors targeting lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), a trend was observed that favored 5-substitution over 4-substitution for anti-LOXL2 activity. However, this preference was reported to be less pronounced than what had been previously observed in other similar chemical series, such as aminomethylenethiophenes. acs.org This suggests that while the placement of the sulfonyl group at the 5-position of the thiazole ring is generally favorable for activity, the specific context of the 2-aminothiazole scaffold lessens the impact of this positional isomerism compared to other heterocyclic systems.

Further investigation into the ethylsulfonyl moiety has also revealed subtleties in the SAR. It has been observed that modifications to the ethyl group of an aminomethylene-5-sulfonylthiazole inhibitor can have a slightly negative effect on its inhibitory activity. acs.org This finding indicates that the ethylsulfonyl group may be optimally sized and positioned for interaction with the target, and even seemingly minor alterations can disrupt this favorable binding.

Interactive Data Table: SAR of Aminomethylene-Sulfonylthiazole Derivatives

| Compound | Substitution Pattern | Modification | Relative Anti-LOXL2 Activity |

| 1 | 2,5-Substituted | - | Higher |

| 2 | 2,4-Substituted | Regioisomer of 1 | Lower |

| 3 | 2,5-Substituted | Parent Ethylsulfonyl | Optimized |

| 4 | 2,5-Substituted | Modified Ethyl Group | Slightly Negative Effect |

Mechanistic Investigations of 5 Ethylsulfonyl 4 Methylthiazol 2 Amine S Biological Action

Identification and Characterization of Molecular Targets

No studies have been identified that report the molecular targets of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine.

Analysis of Enzymatic Inhibition or Activation Profiles

There is no available data on the enzymatic inhibition or activation profiles of this compound.

Receptor Binding Dynamics and Specificity

Information regarding the receptor binding dynamics and specificity of this compound is not present in the current scientific literature.

Elucidation of Intracellular Signaling Pathway Modulations

The effects of this compound on intracellular signaling pathways have not been documented.

In Vitro Cellular Responses and Their Underlying Mechanisms

There are no published in vitro studies describing the cellular responses to this compound or the mechanisms underlying such responses.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Studies for Electronic and Reactivity Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-(Ethylsulfonyl)-4-methylthiazol-2-amine, DFT calculations can elucidate its intrinsic electronic character, which is fundamental to its reactivity and interactions with biological systems.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

For this compound, a theoretical HOMO-LUMO analysis would reveal regions susceptible to electrophilic and nucleophilic attack. The ethylsulfonyl group, being strongly electron-withdrawing, is expected to lower the energy of both frontier orbitals. The distribution of HOMO and LUMO across the molecule would indicate the most probable sites for interaction. For instance, the amino group and the thiazole (B1198619) ring are likely to contribute significantly to the HOMO, marking them as potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the sulfonyl group and the thiazole ring, suggesting these as regions for nucleophilic interaction.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | -1.8 | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | 4.7 | Reflects the chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

An MEP map of this compound would likely show a high electron density around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, making these areas potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. This information is critical for understanding non-covalent interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mechanism at a molecular level. For this compound, docking studies could be performed against a variety of enzymes, such as kinases or carbonic anhydrases, which are common targets for thiazole-containing compounds. nih.gov

The simulation would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group of the thiazole ring and the sulfonyl oxygen atoms could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | Lys33, Leu83, Asp86 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of the binding free energy.

For the this compound-protein complex, an MD simulation would track the atomic movements over a period of nanoseconds. Analysis of the trajectory would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking. Parameters such as the root-mean-square deviation (RMSD) of the ligand would be monitored to ensure the stability of the binding mode.

Virtual Screening and Computational Library Design for Novel Analogues

Virtual screening is a computational approach used to search large libraries of compounds for potential drug candidates. This compound can serve as a scaffold or a starting point for the design of a focused library of analogues. By systematically modifying different parts of the molecule (e.g., the substituent on the thiazole ring or the alkyl chain of the sulfonyl group), a virtual library can be generated.

This library can then be screened against a specific biological target using high-throughput docking. The aim is to identify analogues with improved binding affinity, selectivity, or better pharmacokinetic properties. This approach accelerates the hit-to-lead optimization process in drug discovery.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)

The success of a drug candidate is not only dependent on its biological activity but also on its ADME properties. In silico models can predict these properties early in the drug discovery pipeline, helping to prioritize compounds with favorable pharmacokinetic profiles. rsc.orgnih.gov For this compound, various ADME parameters can be computationally estimated.

These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For instance, compliance with Lipinski's rule of five is often used as a preliminary filter for oral bioavailability. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 220.29 g/mol | Influences absorption and distribution. |

| LogP | 1.5 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 95.0 Ų | Relates to drug transport and bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Affects solubility and binding. |

| Number of Hydrogen Bond Acceptors | 4 | Affects solubility and binding. |

Advanced Medicinal Chemistry and Lead Optimization Strategies

Rational Design Principles for Enhancing Biological Potency

Rational drug design for derivatives of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine involves a deep understanding of its structure-activity relationships (SAR). The 2-aminothiazole (B372263) core is a cornerstone of this design, frequently acting as a hinge-binding motif in the ATP-binding pocket of protein kinases. nih.gov Modifications at each position of the thiazole (B1198619) ring can significantly impact biological potency.

The 2-Amino Group: This group is often crucial for forming key hydrogen bonds with the target protein. nih.gov Acylation or substitution of this amine can modulate binding affinity and selectivity. For instance, converting the primary amine to a secondary amide can introduce new interaction points and alter the molecule's electronic properties. nih.gov

The 4-Methyl Group: The substituent at the C4 position can influence the molecule's orientation within a binding pocket. Replacing the methyl group with larger, hydrophobic, or aromatic groups can explore additional pockets and enhance potency through increased van der Waals or π-π interactions. nih.gov Conversely, in some cases, smaller or no substitution at this position may be optimal.

The 5-Ethylsulfonyl Group: The ethylsulfonyl moiety at the C5 position is a key feature. Its size, polarity, and hydrogen bond accepting capacity can be fine-tuned. Rational design might involve altering the alkyl group (e.g., from ethyl to methyl or cyclopropyl) to probe the size of the corresponding sub-pocket. The sulfonyl group itself can engage in important hydrogen bonding or dipolar interactions.

Structure-based drug design (SBDD) is a powerful tool in this context. If the crystal structure of a target protein is known, computational docking studies can predict the binding mode of this compound and guide the design of new analogs with improved complementarity to the active site. nih.gov For example, docking might reveal an unoccupied hydrophobic pocket adjacent to the ethyl group, suggesting that extending this chain could enhance binding affinity.

A hypothetical SAR study on a series of analogs could yield data similar to that shown below, illustrating how modifications impact inhibitory activity.

| Compound ID | R1 (at C4) | R2 (at C5) | Target Kinase IC₅₀ (nM) |

| Parent | -CH₃ | -SO₂CH₂CH₃ | 150 |

| Analog A | -H | -SO₂CH₂CH₃ | 350 |

| Analog B | -CH₃ | -SO₂CH₃ | 200 |

| Analog C | -Phenyl | -SO₂CH₂CH₃ | 50 |

| Analog D | -CH₃ | -CONHCH₃ | 400 |

This is a hypothetical data table for illustrative purposes.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a strategy to identify novel core structures that maintain the original compound's key binding interactions while offering improved properties like potency, selectivity, or pharmacokinetics. nih.gov For this compound, this could involve replacing the central 2-aminothiazole ring with other five- or six-membered heterocycles that can present the key pharmacophoric features in a similar spatial arrangement.

Potential scaffold hops for the 2-aminothiazole core include:

2-Aminooxazole mdpi.com

Aminopyrazole

Aminopyrimidine

Imidazo[1,2-a]pyridine mdpi.com

For example, replacing the thiazole with an oxazole (B20620) (isosteric replacement of sulfur with oxygen) can significantly increase hydrophilicity and water solubility, potentially improving pharmacokinetic properties without losing antimicrobial activity, as demonstrated in some series. mdpi.com

Bioisosteric replacement is the substitution of one functional group with another that has similar physicochemical properties, leading to similar biological activity. cambridgemedchemconsulting.com The sulfonyl group (-SO₂) in the target compound is a classic bioisostere. It is often used to replace other functional groups, such as a carboxyl group, amide, or even a phosphate (B84403) group. The sulfonamide group, a close relative, is a well-studied bioisostere for carboxylic acids due to its similar acidity and ability to act as a hydrogen bond acceptor. rsc.org

In the context of this compound, the ethylsulfonyl group itself can be replaced by other bioisosteres to fine-tune properties. Potential bioisosteric replacements for the sulfonyl moiety include:

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Sulfone (-SO₂-) | Sulfoximine (-S(O)NH-) | Adds a hydrogen bond donor site, introduces chirality. |

| Sulfone (-SO₂-) | Carbonyl (-CO-) | Reduces polarity. |

| Sulfone (-SO₂-) | Phosphonate ester (-PO(OR)₂) | Modulates polarity and solubility. |

Structural Simplification Approaches in Lead Optimization

As lead compounds become more complex, structural simplification can be a valuable strategy to improve properties such as synthetic accessibility, molecular weight, and ligand efficiency. For a complex derivative of this compound, one might systematically remove or simplify non-essential structural features.

For instance, if a large aromatic group attached to the 2-amino position proves to be only marginally beneficial for potency but significantly increases lipophilicity, it could be simplified to a smaller alkyl or cycloalkyl group. The goal is to identify the minimal pharmacophore required for activity and then build upon it only as necessary to achieve the desired potency and selectivity. This approach often leads to compounds with better "drug-like" properties. SAR studies are crucial here, as they indicate which parts of the molecule are essential for activity and which can be simplified. nih.gov

Hybridization and Fragment-Based Drug Design Applied to Thiazoles

Hybridization involves combining pharmacophoric elements from two or more different known active compounds to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov The 2-aminothiazole scaffold of this compound could be hybridized with other known pharmacophores. For example, it could be linked to a hydrazone fragment, another privileged structure in drug design, to create novel anticancer agents. researchgate.net

Fragment-Based Drug Design (FBDD) is another powerful approach. It starts by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Hits are then grown or linked together to produce a high-affinity lead. The 2-aminothiazole core itself is a common fragment found in many screening libraries. nih.govacs.org One could envision using this compound as a starting fragment and then using techniques like X-ray crystallography to guide the "growing" of the fragment into a larger, more potent molecule by adding substituents that occupy adjacent binding pockets. However, it is important to note that 2-aminothiazoles are sometimes flagged as "frequent hitters" in fragment screens, necessitating careful validation to ensure specific on-target engagement. nih.govacs.org

Strategies for Improving Target Selectivity and Efficacy

Achieving selectivity is a major challenge in drug design, especially for kinase inhibitors, as the ATP-binding site is highly conserved across the kinome. nih.gov Strategies to improve the selectivity of compounds like this compound often focus on exploiting less conserved regions of the target protein.

One successful strategy is the design of allosteric inhibitors . These compounds bind to a site on the protein distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.gov Since allosteric sites are generally less conserved than active sites, allosteric inhibitors tend to be highly selective. nih.gov By modifying the substituents on the 2-aminothiazole core, it may be possible to shift the binding mode from ATP-competitive to allosteric, thereby dramatically improving selectivity.

Another approach is to design compounds that target unique features of the desired kinase, such as a specific amino acid residue or a nearby pocket that is not present in other kinases. For example, replacing the 4-methyl group with a bulkier group could be designed to interact with a specific hydrophobic pocket present only in the target of interest. Structure-based design is invaluable for identifying these opportunities. Improving selectivity can also be achieved by fine-tuning the electronics and sterics of the molecule to favor interaction with the intended target over off-targets. nih.gov

Future Directions and Emerging Research Avenues for Thiazole Based Compounds

Exploration of Novel Therapeutic Indications and Biological Activities

The thiazole (B1198619) scaffold is renowned for its wide spectrum of pharmacological activities. dergipark.org.trnih.govmdpi.com Researchers are continuously exploring new therapeutic applications for thiazole derivatives beyond their established roles. The versatility of the thiazole ring allows for modifications at various positions, leading to compounds with diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. dergipark.org.trmdpi.com

Recent studies have focused on designing thiazole derivatives as potent and selective inhibitors for specific biological targets. For instance, novel thiazole compounds have been developed as inhibitors of cancer cell migration and invasion, which is critical for blocking tumor metastasis. nih.gov Other research highlights their potential as antibacterial agents, with some derivatives showing potency comparable to standard antibiotics like chloramphenicol. nih.gov The ongoing exploration into new biological targets ensures that the therapeutic potential of thiazole-containing molecules is far from exhausted. The specific substituents on the thiazole ring, such as the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-methylthiazol-2-amine, are critical in determining the compound's specific interactions and biological activity.

| Therapeutic Area | Biological Target/Mechanism | Example Compounds/Derivatives | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell migration and invasion; Tyrosine kinase inhibition; Microtubule function suppression | Dasatinib, Dabrafenib, various experimental derivatives | nih.govnih.govresearchgate.net |

| Antibacterial | Inhibition of essential bacterial enzymes (e.g., DNA gyrase B) | Sulfathiazole, novel thiazole-imidazole hybrids | nih.govresearchgate.net |

| Antifungal | Disruption of fungal cell processes | Myxothiazol, Thiazole-thiophene hybrids | researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways | Various experimental thiazole derivatives | nih.govmdpi.com |

| Anticonvulsant | Interaction with central nervous system targets | Thiazole-linked (arylalkyl) azoles | mdpi.com |

Development of Next-Generation Synthetic Methodologies

The synthesis of the thiazole ring has traditionally been dominated by methods like the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. bepls.com While effective, these classical methods often require harsh conditions or involve hazardous reagents. researchgate.net Consequently, a significant research effort is directed towards developing next-generation synthetic methodologies that are more efficient, cost-effective, and environmentally benign. bepls.comresearchgate.net

These modern approaches, often termed "green chemistry," include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating. bepls.comresearchgate.netfigshare.com

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation provides an energy-efficient method for promoting chemical reactions. sruc.ac.ukresearchgate.netmdpi.com

Multi-Component Reactions: These "one-pot" syntheses allow for the creation of complex thiazole derivatives in a single step from three or more starting materials, improving efficiency and reducing waste. sruc.ac.ukresearchgate.net

Green Catalysts and Solvents: The use of recyclable catalysts, such as chitosan-based hydrogels, and environmentally friendly solvents like water minimizes the environmental impact of synthesis. sruc.ac.ukresearchgate.netmdpi.com

These innovative techniques enable the rapid generation of large libraries of diverse thiazole compounds, including structurally complex molecules like this compound, facilitating the discovery of new drug candidates. researchgate.net

Application of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. premierscience.comnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of molecules, significantly accelerating the identification of promising drug candidates. premierscience.comnih.govastrazeneca.com

In the context of thiazole chemistry, AI and ML are being applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that predict the biological activity of novel thiazole derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: AI can screen massive virtual libraries of potential thiazole compounds against specific biological targets, identifying potential hits much faster than traditional high-throughput screening. premierscience.comnih.gov

Lead Optimization: By predicting properties like bioavailability and toxicity, AI helps chemists modify and optimize lead compounds to improve their drug-like characteristics. nih.govastrazeneca.com

For a novel structure such as this compound, these in silico methods can be used to predict its potential biological targets and guide further experimental investigation, saving considerable time and resources. nih.gov

| Application Area | AI/ML Technique | Purpose in Thiazole Research | Reference |

|---|---|---|---|

| Target Identification | Deep Learning, Knowledge Graphs | Predicting new drug-target interactions for thiazole scaffolds. | premierscience.com |

| Predictive Modeling | QSAR, Graph Neural Networks | Predicting the anticancer or antimicrobial activity of new thiazole derivatives. | astrazeneca.comnih.gov |

| Virtual Screening | Machine Learning Algorithms | Screening large chemical databases to find novel thiazole-based inhibitors. | premierscience.comnih.gov |

| ADMET Prediction | Transfer Learning, Neural Networks | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential thiazole drugs. | nih.govastrazeneca.com |

Design of Multi-Targeted Therapeutic Agents

Complex diseases like cancer often involve multiple biological pathways. nih.gov A promising therapeutic strategy is the design of multi-target agents—single molecules capable of modulating several targets simultaneously. nih.gov This approach can lead to improved efficacy and a lower likelihood of developing drug resistance compared to single-target drugs.

The thiazole core is a versatile and valuable scaffold for the design of such multi-target compounds. nih.gov Its ability to be readily functionalized allows chemists to incorporate different pharmacophores into a single molecule, enabling it to interact with various biological targets such as kinases, cathepsins, or other enzymes involved in disease progression. nih.gov The unique combination of an ethylsulfonyl group, a methyl group, and a 2-amino group on the this compound structure provides multiple points for potential interaction, making it a candidate scaffold whose multi-target profile could be explored through computational docking and subsequent biological assays.

Synergistic Approaches in Combination Strategies

Another emerging avenue is the use of thiazole-based compounds in combination therapies. This involves administering a thiazole derivative alongside one or more existing drugs to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This strategy can enhance treatment efficacy, overcome drug resistance, and potentially allow for lower doses of each drug, reducing side effects.

Thiazole derivatives are being investigated for their potential to synergize with established anticancer chemotherapies and targeted therapies. For example, a thiazole compound might inhibit a pathway that confers resistance to another drug, thereby re-sensitizing cancer cells to the treatment. As researchers identify novel thiazoles with unique mechanisms of action, their potential as candidates for inclusion in new combination strategies will be a significant area of future research.

Q & A

What are the standard synthetic routes for 5-(Ethylsulfonyl)-4-methylthiazol-2-amine, and what critical parameters influence reaction efficiency?

Basic Research Focus

The synthesis typically involves cyclization and sulfonation steps. A common approach starts with thiosemicarbazide derivatives, followed by cyclization using Lawesson’s reagent to form the thiazole core . Subsequent sulfonation is achieved via oxidative chlorination (e.g., using Cl₂ or SO₂Cl₂) to introduce the ethylsulfonyl group . Critical parameters include:

- Reagent stoichiometry : Excess Lawesson’s reagent (1.5–2 equivalents) ensures complete cyclization .

- Temperature control : Sulfonation requires precise heating (60–100°C) to avoid side reactions .

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Focus

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., ethylsulfonyl at δ ~3.4 ppm for CH₂ and δ ~1.3 ppm for CH₃) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 233.04) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

What strategies are employed to resolve low yields in sulfonation steps during synthesis?

Advanced Research Focus

Low yields in sulfonation often stem from incomplete oxidation or side reactions. Mitigation strategies include:

- Catalyst optimization : Adding catalytic FeCl₃ (0.1–0.5 mol%) enhances sulfonyl chloride formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

- Stepwise oxidation : Sequential treatment with H₂O₂/HCl at controlled pH (4–5) improves selectivity .

How does the ethylsulfonyl group influence the compound’s bioactivity compared to analogs with methyl or aryl sulfonyl substituents?

Advanced Research Focus

The ethylsulfonyl group enhances both solubility and target binding:

- Hydrophobicity balance : Ethyl groups improve membrane permeability compared to polar sulfonic acids .

- Enzyme inhibition : In EGFR kinase assays, ethylsulfonyl derivatives show 3–5× higher IC₅₀ values than methyl analogs due to better hydrophobic pocket fitting .

- SAR studies : Substituting ethyl with bulkier groups (e.g., cyclopropyl) reduces activity, indicating steric limitations .

What in vitro models are appropriate for assessing the tyrosine kinase inhibitory activity of this compound?

Advanced Research Focus

Standardized kinase assays include:

- EGFR inhibition : Use purified EGFR kinase domain with ATP-competitive ELISA assays. IC₅₀ values <100 nM indicate high potency .

- Cell proliferation assays : Test against A549 (lung cancer) and MCF-7 (breast cancer) lines. Dose-response curves (1–50 µM) quantify efficacy .

- Selectivity profiling : Screen against a kinase panel (e.g., 60+ kinases) to identify off-target effects .

How can researchers address discrepancies in reported biological activity data across studies?

Advanced Research Focus

Contradictions often arise from methodological variability:

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (60 min) to reduce variability .

- Cell line validation : Use STR profiling to confirm genetic stability of cancer lines .

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during assays .

What computational methods predict the interaction between this compound and kinase targets?

Advanced Research Focus

Molecular docking and MD simulations are key:

- Docking software : AutoDock Vina or Schrödinger Suite to model binding poses in EGFR’s ATP-binding pocket .

- Binding energy analysis : MM-GBSA calculates ΔG values; scores < -8 kcal/mol suggest strong binding .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Met793 and hydrophobic contacts with Leu718) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.